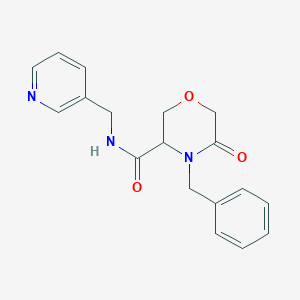

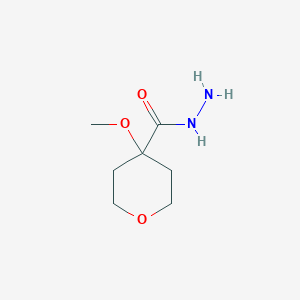

![molecular formula C11H16FN3O B2377215 5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine CAS No. 2200425-06-3](/img/structure/B2377215.png)

5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine” is a chemical compound with the molecular formula C13H19FN2O . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine”, often involves complex chemical reactions. Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine” is characterized by the presence of a pyrimidine ring, a fluorine atom, and a methoxy group attached to a methylpiperidine . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine” include a molecular weight of 238.3 . Other properties such as boiling point, melting point, solubility, and stability would require further experimental determination .科学的研究の応用

Radiopharmaceutical Synthesis

One notable application of pyrimidine derivatives in scientific research is in the synthesis of radiopharmaceuticals. Specifically, the synthesis of 3′-deoxy-3′-[18F]-fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU), a pyrimidine analog, has been documented. This compound was synthesized through a series of chemical reactions, starting from 5-methyluridine, and resulted in a product with high radiochemical purity and specific activity. The synthesized [18F]-FMXU has applications in Positron Emission Tomography (PET) imaging, which is a critical tool in medical diagnostics, particularly in oncology for tumor detection and monitoring (Alauddin, Balatoni & Gelovani, 2005).

Antitumor Activity

The pyrimidine scaffold has also been explored for its antitumor properties. One study synthesized an acyclonucleoside derivative of 5-fluorouracil, aiming to develop new derivatives with reduced side effects and improved safety margins. The synthesized compound showed significant inhibitory activity against L1210 mouse leukemia cells in culture, and when administered to leukemic mice, it resulted in increased survival rates without evident host toxicity (Rosowsky, Kim & Wick, 1981).

Fluorinated Pyrimidines in Cancer Treatment

In the realm of cancer treatment, fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) play a pivotal role, being used to treat over 2 million cancer patients annually. Research has focused on optimizing the synthesis of 5-FU, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution. Beyond its traditional role in inhibiting thymidylate synthase, recent studies have discovered new mechanisms by which 5-FU exerts its anti-tumor effects, such as inhibiting RNA- and DNA-modifying enzymes. The insights from these studies have potential implications for the more precise use of FPs in cancer treatment, especially in the era of personalized medicine (Gmeiner, 2020).

作用機序

While the specific mechanism of action for “5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine” is not mentioned in the search results, fluoropyrimidines like 5-fluorouracil (5-FU) and floxuridine are known to act as antimetabolites, inhibiting the synthesis of DNA and thus preventing cell division .

将来の方向性

The future directions for research on “5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine” could involve further exploration of its potential applications in pharmaceuticals, particularly given the importance of pyrimidine and piperidine derivatives in drug design . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential uses.

特性

IUPAC Name |

5-fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O/c1-15-5-3-2-4-10(15)8-16-11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZTUFRXOSYEHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1COC2=NC=C(C=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

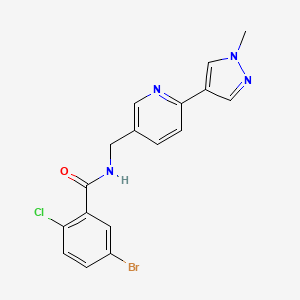

![4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377136.png)

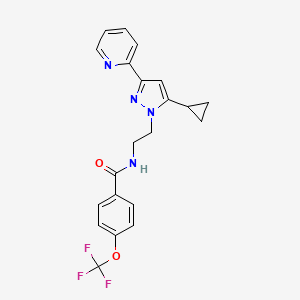

![N,N-dibenzyl-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2377137.png)

![2-(4-chlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2377140.png)

![4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2377142.png)

![3-Methyl-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2377147.png)

![[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2377148.png)

![3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile](/img/structure/B2377155.png)